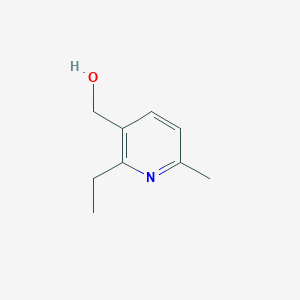

(2-Ethyl-6-methylpyridin-3-yl)methanol

Description

(2-Ethyl-6-methylpyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxylmethyl (-CH2OH) group at the 3-position of the pyridine ring, with an ethyl (-C2H5) substituent at position 2 and a methyl (-CH3) group at position 4. Its molecular formula is C9H13NO, and its molecular weight is 151.21 g/mol.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(2-ethyl-6-methylpyridin-3-yl)methanol |

InChI |

InChI=1S/C9H13NO/c1-3-9-8(6-11)5-4-7(2)10-9/h4-5,11H,3,6H2,1-2H3 |

InChI Key |

KXNJFRFRMQXFQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Methanol Derivatives

To contextualize (2-Ethyl-6-methylpyridin-3-yl)methanol, we compare it with structurally related pyridine methanol derivatives, focusing on substituent positions, molecular properties, and available data.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data of Selected Pyridine Methanol Derivatives

Key Observations:

Substituent Effects: The target compound’s ethyl and methyl groups are electron-donating, enhancing the pyridine ring’s electron density. In contrast, compounds with electron-withdrawing groups (e.g., iodo in (6-Iodopyridin-2-yl)-methanol ) exhibit reduced electron density, affecting reactivity in electrophilic substitutions. Methoxy groups (e.g., in (5,6-Dimethoxypyridin-3-yl)methanol ) introduce steric hindrance and polarity, increasing solubility in polar solvents compared to alkyl-substituted derivatives.

Molecular Weight Trends: Halogenated derivatives (e.g., iodo-substituted) have higher molecular weights due to the atomic mass of iodine. Ethanol derivatives (e.g., 6-Methyl-3-pyridineethanol ) have lower molecular weights than methanol analogs due to the additional methylene (-CH2-) group in ethanol.

Functional Group Positioning: The hydroxymethyl group at position 3 in the target compound contrasts with derivatives like (6-Methoxypyridin-2-yl)-methanol , where the hydroxyl is at position 2. This positional difference alters hydrogen-bonding capacity and interaction with biological targets.

Key Observations:

Synthetic Routes :

- describes general procedures for pyridine derivatives involving condensation reactions with aromatic amines , which may apply to synthesizing methoxy- or alkyl-substituted analogs.

- Halogenated derivatives (e.g., iodo) likely require electrophilic substitution or metal-catalyzed coupling.

Data Limitations :

- Boiling points and densities are largely unavailable in the provided evidence, highlighting gaps in published data for these compounds.

Preparation Methods

Acylfuran Synthesis and Optimization

The synthesis begins with 5-methyl-2-propionylfuran, prepared by reacting 2-methylfuran with propionic anhydride in the presence of solid acid catalysts such as sulfonic acid-functionalized resins. Propionic anhydride (1.5 equivalents) and 2-methylfuran are heated to 80–90°C for 4–6 hours, yielding 2-propionyl-5-methylfuran with 89% purity after vacuum distillation. Solid acid catalysts, particularly Amberlyst-15, demonstrate superior performance by minimizing side reactions like furan polymerization.

Ammonolytic Ring Expansion

The critical ring-expansion step employs ammonium chloride (1.2 equivalents) and aqueous ammonia (25%) under autoclave conditions at 4.0–5.0 MPa and 150–160°C. A three-phase transfer catalyst (e.g., tetrabutylammonium bromide) reduces reaction time from 24 hours to 8 hours while increasing yield from 64.5% to 78%. Post-reaction processing involves:

-

Filtration to remove residual catalysts

-

Solvent removal via rotary evaporation

-

Crystallization from isopropanol/water mixtures (3:1 v/v) to achieve 99.8% purity.

Catalytic Hydroxymethylation Strategies

Introducing the hydroxymethyl group at the pyridine C3 position requires precise functionalization techniques, often involving redox reactions or nucleophilic substitutions.

Reduction of Pyridine-3-carbaldehyde Intermediates

A two-step approach involves formylation followed by borohydride reduction:

Direct Hydroxymethylation via Grignard Reagents

An alternative one-pot method employs:

-

2-Ethyl-6-methylpyridine

-

Paraformaldehyde (3 equivalents)

-

Methylmagnesium bromide (1.5 equivalents) in THF at −78°C.

This approach achieves 68% yield but requires strict anhydrous conditions to prevent side reactions.

Post-Synthetic Purification and Stabilization

Crystallization Protocols

Final purification utilizes fractional crystallization:

| Solvent System | Temperature | Purity (%) | Yield (%) |

|---|---|---|---|

| Isopropanol/H₂O (3:1) | 5–10°C | 99.8 | 85 |

| Ethyl acetate/Hexane (1:2) | −20°C | 99.5 | 78 |

Sodium dithionite (0.1% w/w) is added during crystallization to prevent oxidation of the hydroxymethyl group.

Stabilization Against Degradation

-

pH Control : Maintaining solutions at pH 6.5–7.0 with ammonium acetate buffers prevents acid-catalyzed dehydration.

-

Antioxidant Additives : 0.05% (w/w) butylated hydroxytoluene (BHT) enhances shelf-life to 24 months under nitrogen atmosphere.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

The Ledicke method remains industrially preferred due to scalability, while the formylation-reduction route offers better stereochemical control for pharmaceutical applications .

Q & A

Q. What synthetic methodologies are most effective for producing (2-Ethyl-6-methylpyridin-3-yl)methanol, and how are reaction conditions optimized?

The compound is synthesized via reduction of pyridine derivatives using agents like lithium aluminum hydride (LiAlH₄). Key steps include:

- Precursor selection : Starting with substituted pyridines (e.g., 6-methylpyridin-3-yl derivatives) to ensure regioselectivity.

- Reduction conditions : LiAlH₄ in anhydrous tetrahydrofuran (THF) at reflux temperatures (~66°C) to reduce carbonyl groups to hydroxymethyl .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometry and inert atmosphere to prevent oxidation.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

- NMR spectroscopy : H NMR identifies substituents (e.g., ethyl [δ 1.2–1.4 ppm], methyl [δ 2.5 ppm], and hydroxymethyl [δ 4.6 ppm]) and aromatic protons on the pyridine ring (δ 7.0–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHNO, exact mass 151.0997).

- Infrared (IR) spectroscopy : O-H stretch (~3300 cm) and pyridine ring vibrations (~1600 cm) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

Critical properties include:

- Solubility : Moderate in polar solvents (methanol, ethanol) due to the hydroxymethyl group; limited in nonpolar solvents .

- Stability : Susceptible to oxidation under ambient conditions. Storage recommendations: inert atmosphere, low temperature (-20°C), and desiccated environment .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are prioritized?

- Docking studies : Pyridine derivatives often target enzymes like kinases or G-protein-coupled receptors (GPCRs). For example, molecular docking with AutoDock Vina can predict binding affinity to inflammatory mediators (e.g., COX-2) .

- QSAR models : Quantitative structure-activity relationship analysis correlates substituent electronic effects (e.g., Hammett constants) with inhibitory potency .

Q. What strategies resolve contradictions in reported bioactivity data for pyridine-based alcohols?

Discrepancies arise from:

Q. How do structural modifications (e.g., fluorination) enhance the compound’s pharmacological profile?

Fluorination at specific positions (e.g., 6-fluoro analogs) improves:

- Metabolic stability : Resistance to cytochrome P450 oxidation.

- Binding affinity : Electronegative fluorine enhances hydrogen bonding with target residues. Example: Fluorinated analogs of related pyridin-3-ylmethanols show 3–5× higher potency in kinase inhibition assays .

Q. What mechanistic insights explain the compound’s role in catalytic reactions (e.g., as a ligand or intermediate)?

- Coordination chemistry : The pyridine nitrogen and hydroxymethyl group act as Lewis basic sites, facilitating metal complexation (e.g., with Pd or Cu for cross-coupling reactions) .

- Intermediate utility : Used in Friedel-Crafts acylations or Suzuki-Miyaura couplings to synthesize polycyclic pharmaceuticals .

Methodological Considerations

Q. What analytical techniques quantify enantiomeric purity in chiral derivatives of this compound?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases .

- Circular dichroism (CD) : Detects optical activity in asymmetric syntheses .

Q. How are kinetic parameters (e.g., , ) determined for enzyme inhibition studies?

- Michaelis-Menten assays : Monitor substrate depletion (e.g., via UV-Vis spectroscopy) with varying inhibitor concentrations .

- IC determination : Dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.